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Compound of Interest

Compound Name:
(3,4-Dichloro-2-

fluorophenyl)methanamine

Cat. No.: B13006646

Get Quote

Executive Summary
(3,4-Dichloro-2-fluorophenyl)methanamine (also known as 3,4-dichloro-2-

fluorobenzylamine) is a critical building block in the synthesis of small-molecule therapeutics,

particularly in the development of TREX1 (Three-prime Repair Exonuclease 1) inhibitors and

other immunomodulatory agents.

Distinguished by its dense halogenation pattern, this compound offers a unique combination of

steric bulk, lipophilicity, and metabolic resistance. The ortho-fluorine atom (C2 position) exerts a

specific electronic and steric influence on the benzylic amine, altering its pKa and

conformational preference compared to non-fluorinated analogs. This guide details its

physicochemical properties, validated synthetic routes, and handling protocols for drug

discovery applications.
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Property Detail

IUPAC Name (3,4-Dichloro-2-fluorophenyl)methanamine

Common Synonyms
3,4-Dichloro-2-fluorobenzylamine; 1-(3,4-

Dichloro-2-fluorophenyl)methanamine

CAS Number (Precursor)
1349708-60-6 (Refers to the Nitrile precursor:

3,4-dichloro-2-fluorobenzonitrile)

Molecular Formula C₇H₆Cl₂FN

Molecular Weight 194.03 g/mol

SMILES NCC1=C(F)C(Cl)=C(Cl)C=C1

Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and the specific "ortho-effect" zone where the

fluorine atom interacts with the methanamine side chain.
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Caption: Structural connectivity highlighting the steric proximity of the 2-Fluoro substituent to

the reactive amine center.
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Physicochemical Properties[3][4][5]
The specific halogenation pattern imparts properties distinct from the mono-halogenated

benzylamines.

Property Value / Characteristic Relevance to Drug Design

Physical State Liquid (Predicted)
Handling as a neat oil requires

inert atmosphere storage.[1]

Boiling Point
~105–110 °C @ 15 mmHg

(Est.)

High boiling point allows for

thermal stability in coupling

reactions.

pKa (Conjugate Acid) ~8.3 – 8.6

The ortho-fluorine withdraws

electron density, slightly

lowering the pKa compared to

benzylamine (9.3), reducing

non-specific binding.

LogP (Lipophilicity) ~2.5 – 2.8

Significantly more lipophilic

than benzylamine; enhances

membrane permeability.

Metabolic Stability High

The 3,4-dichloro substitution

blocks common P450

oxidation sites on the ring.

The "Ortho-Fluorine" Effect
The fluorine atom at position 2 is not merely a substituent; it acts as a conformational lock.

Through electrostatic repulsion with the nitrogen lone pair, it restricts the rotation of the

methanamine side chain. This pre-organization can lower the entropic penalty upon binding to

a target protein pocket (e.g., the TREX1 active site).

Synthetic Routes & Methodology
Synthesis is typically achieved via the reduction of the corresponding nitrile or amide. The

Nitrile Reduction route is preferred for scale-up due to the commercial availability of the
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precursor.

Route A: Reduction of 3,4-Dichloro-2-fluorobenzonitrile
Precursor: 3,4-Dichloro-2-fluorobenzonitrile (CAS: 1349708-60-6).

Protocol:

Setup: Charge a flame-dried flask with 3,4-dichloro-2-fluorobenzonitrile (1.0 equiv) under

Argon.

Solvent: Dissolve in anhydrous THF (0.5 M concentration).

Reagent Addition: Cool to 0°C. Add Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M, 2.5

equiv) dropwise to control exotherm.

Reflux: Warm to room temperature, then heat to reflux (65°C) for 12–16 hours.

Quench: Cool to 0°C. Carefully add Methanol followed by 6M HCl to hydrolyze borane

complexes.

Workup: Basify aqueous layer to pH >12 with NaOH. Extract with DCM or EtOAc.

Purification: Distillation under reduced pressure or amine-functionalized silica

chromatography.

Route B: Reductive Amination (Alternative)
Precursor: 3,4-Dichloro-2-fluorobenzaldehyde (CAS: 86522-91-0).

Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaCNBH₃), Methanol.

Note: Less preferred due to potential for over-alkylation (secondary amine formation).

Synthesis Workflow Diagram
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Caption: Standard synthetic pathway via nitrile reduction.

Applications in Drug Discovery[3][4][7]
TREX1 Inhibitor Development
Recent patent literature (e.g., US 11,583,538) highlights this amine as a key intermediate for

synthesizing cyclic inhibitors of TREX1.

Mechanism: TREX1 is a cytosolic exonuclease that degrades DNA. Inhibiting TREX1

activates the cGAS-STING pathway, boosting the immune response against tumors.

Role of the Amine: The (3,4-dichloro-2-fluorophenyl)methanamine moiety serves as a

hydrophobic "anchor" that fits into the TREX1 binding pocket. The specific halogen pattern

optimizes van der Waals interactions while the amine forms a critical amide bond with the

core scaffold (often an amino acid derivative like Fmoc-D-Glu).
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General Pharmacophore Utility
Kinase Inhibitors: The electron-deficient ring system is ideal for pi-stacking interactions in

ATP-binding pockets.

GPCR Ligands: Used to tune lipophilicity (LogD) without introducing metabolic liabilities.

Safety & Handling Protocol
Hazard Classification: Corrosive (Category 1B). Signal Word: DANGER.

Hazard Precautionary Measure

Skin Corrosion
Causes severe skin burns.[2] Wear nitrile gloves

(double-gloving recommended) and lab coat.

Eye Damage
Causes serious eye damage.[2] Use chemical

splash goggles and a face shield.

Air Sensitivity
Primary amines react with CO₂ in air to form

carbamates. Store under Nitrogen/Argon.[1]

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended

storage temperature: 2–8°C.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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